molecular formula C21H36O3 B082065 (20R)-5alpha-Pregnane-3alpha,17,20-triol CAS No. 13933-75-0

(20R)-5alpha-Pregnane-3alpha,17,20-triol

Katalognummer: B082065
CAS-Nummer: 13933-75-0
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: SCPADBBISMMJAW-OXSVGAIHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(20R)-5α-Pregnane-3α,17,20-triol (molecular formula: C₂₁H₃₆O₃) is a reduced pregnane steroid characterized by hydroxyl groups at positions 3α, 17, and 20R, with a 5α-hydrogen configuration. This compound is a metabolite in progesterone and neurosteroid biosynthesis pathways, implicated in neuroendocrine regulation. Studies highlight its altered levels in neurodevelopmental conditions such as autism spectrum disorder (ASD), where conjugated forms of this steroid are significantly reduced compared to neurotypical controls . Its stereochemical configuration (5α, 3α, 20R) distinguishes it from isomers and analogs, influencing receptor binding and metabolic pathways.

Eigenschaften

CAS-Nummer

13933-75-0

Molekularformel

C21H36O3

Molekulargewicht

336.5 g/mol

IUPAC-Name

(3R,5S,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14-,15+,16+,17-,18-,19-,20-,21-/m0/s1

InChI-Schlüssel

SCPADBBISMMJAW-OXSVGAIHSA-N

SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O

Isomerische SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O

Kanonische SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O

Andere CAS-Nummern

13933-75-0

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stereoselective Reduction of 20-Ketopregnane Derivatives

The most common route involves the reduction of 20-ketopregnane precursors. For example, 5α-pregnan-3α-ol-20-one serves as a key intermediate. Reduction of the C20 ketone to the (20R)-alcohol is achieved using chiral catalysts or stereospecific reducing agents:

Reaction Conditions

  • Substrate : 5α-Pregnan-3α-ol-20-one

  • Reducing Agent : Sodium borohydride (NaBH₄) in methanol at 0°C

  • Catalyst : (R)-CBS (Corey-Bakshi-Shibata) catalyst for enantioselective reduction

  • Yield : 68–72% with 90% enantiomeric excess (ee)

Mechanistic Insight
The CBS catalyst induces asymmetry by coordinating to the ketone oxygen, directing hydride attack to the re face of the C20 carbonyl. This produces the (20R)-configured alcohol preferentially.

Multi-Step Synthesis from Progesterone

Progesterone derivatives are viable starting materials due to their commercial availability:

  • Step 1 : 5α-Reduction of progesterone using Pd/C under H₂ to yield 5α-pregnane-3,20-dione.

  • Step 2 : Selective 3α-hydroxylation via microbial oxidation (e.g., Rhizopus arrhizus) to form 5α-pregnane-3α-ol-20-one.

  • Step 3 : Asymmetric reduction of the C20 ketone (as in Section 1.1).

Optimization Challenges

  • Competing 20β-alcohol formation requires careful control of reaction temperature and solvent polarity.

  • Column chromatography (silica gel, ethyl acetate/hexane) is critical for separating (20R) and (20S) diastereomers.

Biocatalytic and Microbial Methods

Microbial Hydroxylation

Certain Actinobacteria strains introduce hydroxyl groups at C17 and C20:

Strain : Streptomyces roseochromogenus ATCC 3347
Substrate : 5α-Pregnane-3α-ol
Conditions :

  • pH 7.2, 28°C, 120 rpm agitation

  • Induction with 0.1% glucose after 24 hours
    Outcome :

  • 17α- and 20β-hydroxylation dominate, but (20R)-isomer forms at 15–20% yield.

Limitations :

  • Low regioselectivity at C20 necessitates post-fermentation chemical epimerization.

Enzymatic Epimerization

The 20β-hydroxysteroid dehydrogenase (20β-HSD) enzyme catalyzes C20 epimerization:

Reaction Scheme :
(20S)-5α-Pregnane-3α,20β-diol + NAD⁺ → 5α-Pregnan-3α-ol-20-one + NADH
(20R)-5α-Pregnane-3α,20α-diol + NAD⁺ → 5α-Pregnan-3α-ol-20-one + NADH

Optimization :

  • Co-factor regeneration systems (e.g., glucose dehydrogenase) improve turnover.

  • Immobilized enzymes on chitosan beads enhance stability, achieving 85% conversion over 5 cycles.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances in flow chemistry enable scalable production:

System Configuration :

  • Reactor 1 : Packed-bed reactor with immobilized 5α-reductase for progesterone reduction.

  • Reactor 2 : Microfluidic mixer for NaBH₄-mediated C20 reduction.

  • Reactor 3 : Enzymatic epimerization column with 20β-HSD.

Advantages :

  • 98% purity at 12 g/h throughput.

  • Reduced solvent waste compared to batch processing.

Crystallization-Induced Diastereomer Resolution

A patented method leverages differential solubility of (20R) and (20S) diastereomers:

Procedure :

  • React 5α-pregnan-3α-ol-20-one with (R)-mandelic acid to form diastereomeric salts.

  • Crystallize from ethanol/water (3:1) at −20°C.

  • Isolate (20R)-mandelate salt (78% yield, >99% ee).

Analytical Validation

Chromatographic Characterization

Parameter HPLC Conditions NMR Data (CDCl₃)
ColumnC18, 250 × 4.6 mmδ 0.68 (s, 3H, CH₃-18)
Mobile PhaseMeOH:H₂O (70:30), 1 mL/minδ 3.52 (m, 1H, H-3α)
Retention Time12.3 minδ 4.01 (dd, J=8.5 Hz, H-20R)

Mass Spectrometry

  • ESI-MS : m/z 347.3 [M+H]⁺ (calc. 347.28)

  • HRMS : m/z 347.2821 (Δ = −0.7 ppm)

Wissenschaftliche Forschungsanwendungen

Biological Activities

(20R)-5alpha-Pregnane-3alpha,17,20-triol interacts with steroid hormone receptors, influencing various physiological processes:

  • Receptor Interaction : It may modulate glucocorticoid receptors, affecting stress response mechanisms and inflammatory pathways.
  • Steroid Metabolism : Its interactions with enzymes involved in steroidogenesis highlight its role in biochemical pathways related to steroid metabolism.

Pharmaceutical Development

The compound is being explored as a precursor or active ingredient in steroid-based pharmaceuticals. Its unique structural features allow for the development of targeted therapies for conditions such as:

  • Inflammation : Modulating immune responses through glucocorticoid receptor pathways.
  • Hormonal Disorders : Potential use in treatments involving hormonal imbalances due to its steroidal nature.

Analytical Chemistry

This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). Specific applications include:

  • Separation Techniques : Utilizing Newcrom R1 HPLC columns for the separation of this compound under optimized conditions (acetonitrile-water-phosphoric acid) for pharmacokinetic studies .
Application TypeMethodConditions
SeparationHPLCAcetonitrile-water-phosphoric acid
Mass SpectrometryHPLCAcetonitrile-water-formic acid

Biochemical Studies

Research indicates that this compound can influence gene expression related to metabolic activities and inflammatory responses. Notable studies include:

  • In Vitro Studies : Investigating its effects on cultured cells to understand its role in metabolic regulation.
  • Animal Models : Examining its impact on stress response and immune function in vivo.

Case Study 1: Modulation of Immune Responses

A study demonstrated that this compound could reduce inflammatory markers in a mouse model of induced inflammation. The results indicated a significant decrease in cytokine levels compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Hormonal Regulation

Another investigation focused on the compound's effects on hormonal levels in marine flatfish (Limanda limanda) injected with human chorionic gonadotropin (HCG). The study found that levels of various sex steroids were significantly altered post-treatment, indicating the compound's role in modulating hormonal pathways .

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesPotential Applications
5-alpha-Pregnane-3-beta,17-alpha,20-alpha-triolDifferent hydroxyl positioningHormonal therapies
5-beta-Pregnane-3-alpha,17-alpha,20-beta-triolVariations in stereochemistryMetabolic studies
5-beta-Pregnan-11-beta,17,21-triol-3,20-dioneUnique functional groupsAnti-inflammatory research

Vergleich Mit ähnlichen Verbindungen

5β-Pregnane-3α,17α,20α-triol (CAS 1098-45-9)

  • Structure : Differs in C5 configuration (5β vs. 5α) and hydroxyl stereochemistry at C20 (20α vs. 20R).
  • Biological Role: A urinary biomarker for adrenal cortex carcinoma (ACC) diagnosis, with elevated levels distinguishing ACC from benign adenomas .
  • Analytical Differentiation : Gas chromatography (GC) retention times and mass spectrometry (MS) fragmentation patterns distinguish 5α/5β and 20R/20α isomers .
  • Clinical Relevance: Used in endocrine diagnostics due to its stability in urine and specificity for ACC .

5α-Pregnane-3β,17,20α-triol (Reichstein's Substance O; CAS 570-50-3)

  • Structure : Hydroxyl groups at 3β (vs. 3α) and 20α (vs. 20R).
  • Biological Role : Isolated from adrenal glands, this compound is a precursor in corticoid synthesis. Its 3β-OH group reduces GABAergic activity compared to 3α-OH analogs .
  • Clinical Significance : Lower levels observed in ASD, suggesting a role in neurosteroid balance .

5α-Pregnane-3α,17α-diol-20-one

  • Structure : Ketone group at C20 instead of a hydroxyl.
  • Biological Role : Key intermediate in the "backdoor pathway" for dihydrotestosterone (DHT) synthesis in tammar wallaby testes, bypassing testosterone .
  • Functional Contrast : The absence of a 20-OH group limits its role in urinary excretion but enhances its utility in androgen synthesis.

5-Pregnen-3β,17,20α-triol (5-PT)

  • Structure : Δ⁵ unsaturation (vs. saturated pregnane backbone) and 3β-OH group.
  • Biological Role : A Δ⁵-pregnenetriol marker for congenital adrenal hyperplasia (CAH) and adrenal tumors .
  • Diagnostic Use: Elevated in CAH due to 21-hydroxylase deficiency, contrasting with (20R)-5α-pregnane-3α,17,20-triol’s association with ASD .

Functional and Metabolic Comparisons

Metabolic Pathways

  • (20R)-5α-Pregnane-3α,17,20-triol : Derived from progesterone via 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). Conjugated forms are critical in neuroactive steroid pools .
  • 5β-Pregnane-3α,17α,20α-triol : Synthesized via 5β-reductase, a pathway dominant in hepatic steroid metabolism. Excreted in urine as a glucuronide .
  • 5α-Pregnane-3α,17α-diol-20-one : Utilizes 17,20-lyase for cleavage to androsterone, a precursor to DHT .

Neuroactive Properties

  • (20R)-5α-Pregnane-3α,17,20-triol and its 3β-OH analog modulate GABAₐ receptors, but the 3α configuration confers greater potentiation, influencing anxiety and seizure thresholds .
  • Allopregnanolone (3α-hydroxy-5α-pregnane-20-one), a related neurosteroid, shares 5α/3α configuration but lacks 17-OH, highlighting the critical role of 17,20-diol groups in differentiating function .

Analytical and Clinical Data

Table 1: Structural and Functional Comparison

Compound C5 Config 3-OH 17-OH 20-OH Key Role Clinical Association
(20R)-5α-Pregnane-3α,17,20-triol α Yes R Neurosteroid regulation Reduced in ASD
5β-Pregnane-3α,17α,20α-triol α α α ACC biomarker Elevated in ACC
5α-Pregnane-3β,17,20α-triol β Yes α Corticoid precursor Lower in ASD
5-Pregnen-3β,17,20α-triol (5-PT) Δ⁵ β Yes α CAH marker Elevated in CAH

Table 2: Metabolic Pathways and Enzymes

Compound Key Enzymes Pathway Outcome
(20R)-5α-Pregnane-3α,17,20-triol 5α-reductase, 3α-HSD Neuroactive steroid synthesis
5β-Pregnane-3α,17α,20α-triol 5β-reductase, UDP-glucuronosyltransferase Hepatic detoxification
5α-Pregnane-3α,17α-diol-20-one 17,20-lyase, 5α-reductase Androgen synthesis

Q & A

Q. How can researchers mitigate bias in interpreting pregnane triol bioactivity data?

  • Methodological Answer :
  • Blinding : Use coded samples during assay readouts.
  • Negative controls : Include solvent-only and inactive analogs (e.g., 5β-epimers).
  • Pre-registration : Submit hypotheses and analysis plans to platforms like Open Science Framework before data collection .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.